Ethyl bromoacetate-13C2
Overview
Description
Ethyl bromoacetate-13C2 is a carbon-13 labeled ethyl ester form of bromoacetic acid. This compound is used extensively in organic synthesis due to its versatility as an alkylating agent . The molecular formula for this compound is Br13CH2 13COOC2H5, and it has a molecular weight of 168.99 g/mol . It is a colorless to yellow liquid with a fruity, pungent odor .
Mechanism of Action
Target of Action
Ethyl bromoacetate-13C2 is a carbon-13 labeled ethyl ester form of bromoacetic acid . It is used in organic synthesis and is known as a versatile alkylating agent . Alkylating agents are compounds that work by adding an alkyl group to the guanine base of the DNA molecule, preventing the strands of the DNA from linking correctly and interfering with the DNA’s replication process .
Mode of Action
As an alkylating agent, this compound interacts with its targets, primarily DNA molecules, by substituting a hydrogen atom with an alkyl group . This alkylation results in the mispairing of the nucleotides, leading to DNA breakage and cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is DNA synthesis. By alkylating the DNA molecule, it disrupts the normal base pairing and replication process . The downstream effects include the inhibition of cell division and eventually cell death .
Result of Action
The primary result of the action of this compound is the disruption of DNA synthesis, leading to cell death . This makes it a potent tool in organic synthesis and potentially in the development of therapeutic agents .
Preparation Methods
Ethyl bromoacetate-13C2 can be synthesized through a two-step process starting from acetic acid . The first step involves the bromination of acetic acid to form bromoacetic acid. The second step is the esterification of bromoacetic acid with ethanol to produce this compound. The reaction conditions typically involve the use of a catalyst such as sulfuric acid and are carried out under reflux .
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Ethyl bromoacetate-13C2 undergoes several types of chemical reactions, including:
Substitution Reactions: It is a versatile alkylating agent and can participate in nucleophilic substitution reactions.
Reformatsky Reaction: This reaction involves the formation of a zinc enolate from this compound and zinc.
Wittig Reaction: This compound can be used to prepare Wittig reagents, which are then used to synthesize α,β-unsaturated esters from carbonyl compounds.
Common reagents used in these reactions include zinc, triphenylphosphine, and various nucleophiles. The major products formed depend on the specific reaction and reagents used .
Scientific Research Applications
Ethyl bromoacetate-13C2 has a wide range of applications in scientific research:
Biology: It is used in the synthesis of labeled compounds for metabolic studies and tracer experiments.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of agrochemicals, fragrances, and other specialty chemicals.
Comparison with Similar Compounds
Ethyl bromoacetate-13C2 is similar to other alkylating agents such as:
Methyl bromoacetate: Similar in structure but with a methyl group instead of an ethyl group.
Ethyl chloroacetate: Similar but with a chlorine atom instead of a bromine atom.
Ethyl iodoacetate: Similar but with an iodine atom instead of a bromine atom.
What sets this compound apart is its carbon-13 labeling, which makes it particularly useful in tracer studies and metabolic research .
Properties
IUPAC Name |
ethyl 2-bromoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO2/c1-2-7-4(6)3-5/h2-3H2,1H3/i3+1,4+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJJJMRNHATNKG-CQDYUVAPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[13C](=O)[13CH2]Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70447589 | |
Record name | Ethyl bromoacetate-13C2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70447589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61898-49-5 | |
Record name | Ethyl bromoacetate-13C2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70447589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl bromoacetate-(13)C(2) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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